molecular formula C17H14N2O3S2 B2407234 Methyl 2-{[2-(allylsulfanyl)thieno[3,2-d]pyrimidin-4-yl]oxy}benzenecarboxylate CAS No. 478067-69-5

Methyl 2-{[2-(allylsulfanyl)thieno[3,2-d]pyrimidin-4-yl]oxy}benzenecarboxylate

Cat. No.: B2407234
CAS No.: 478067-69-5
M. Wt: 358.43
InChI Key: LXJXDXQIVGVLQD-UHFFFAOYSA-N
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Description

Methyl 2-{[2-(allylsulfanyl)thieno[3,2-d]pyrimidin-4-yl]oxy}benzenecarboxylate is a complex organic compound that belongs to the class of thienopyrimidine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of the thieno[3,2-d]pyrimidine core and the allylsulfanyl group contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-{[2-(allylsulfanyl)thieno[3,2-d]pyrimidin-4-yl]oxy}benzenecarboxylate typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of 3-amino-thiophene-2-carboxylate derivatives using reagents such as formic acid or triethyl orthoformate. The reaction conditions often involve heating the reactants in solvents like xylene or toluene, sometimes in the presence of desiccants like calcium chloride .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and reagents is also optimized to reduce costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{[2-(allylsulfanyl)thieno[3,2-d]pyrimidin-4-yl]oxy}benzenecarboxylate can undergo various chemical reactions, including:

    Oxidation: The allylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like bromine for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the allylsulfanyl group can yield sulfoxides or sulfones, while reduction of nitro groups can produce corresponding amines.

Scientific Research Applications

Methyl 2-{[2-(allylsulfanyl)thieno[3,2-d]pyrimidin-4-yl]oxy}benzenecarboxylate has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    Thieno[3,2-d]pyrimidine-4-ones: These compounds share the thieno[3,2-d]pyrimidine core but differ in their substituents.

    Thieno[3,4-b]pyridine derivatives: These compounds have a similar structure but with a different arrangement of the nitrogen and sulfur atoms.

Uniqueness

Methyl 2-{[2-(allylsulfanyl)thieno[3,2-d]pyrimidin-4-yl]oxy}benzenecarboxylate is unique due to the presence of the allylsulfanyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

methyl 2-(2-prop-2-enylsulfanylthieno[3,2-d]pyrimidin-4-yl)oxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O3S2/c1-3-9-24-17-18-12-8-10-23-14(12)15(19-17)22-13-7-5-4-6-11(13)16(20)21-2/h3-8,10H,1,9H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXJXDXQIVGVLQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1OC2=NC(=NC3=C2SC=C3)SCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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